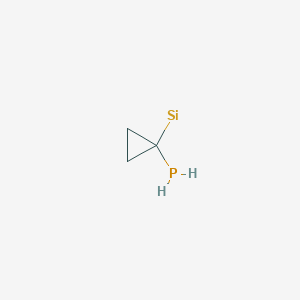![molecular formula C19H13ClO2 B14182452 10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-62-4](/img/structure/B14182452.png)
10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a chlorophenyl group attached to the naphthopyran structure, which can influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-naphthol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: Used as a photochromic material in the study of light-induced chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of photochromic lenses and other light-sensitive materials.
Wirkmechanismus
The mechanism of action of 10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible structural change, leading to a change in color. This process involves the breaking and forming of chemical bonds within the molecule, which can be influenced by the presence of the chlorophenyl group. The molecular targets and pathways involved in this process are primarily related to the absorption and emission of light energy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-3H-naphtho[2,1-b]pyran: Another naphthopyran compound with similar photochromic properties.
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride: A related compound with a chlorophenyl group but different structural features.
Uniqueness
10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific structural arrangement and the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and photochromic behavior. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
923026-62-4 |
|---|---|
Molekularformel |
C19H13ClO2 |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
10-(4-chlorophenyl)-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C19H13ClO2/c20-14-7-5-12(6-8-14)19-15-4-2-1-3-13(15)9-16-17(19)10-22-11-18(16)21/h1-9H,10-11H2 |
InChI-Schlüssel |
PPWSXTRJSNHFMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=CC=CC=C3C=C2C(=O)CO1)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)
difluorosilane](/img/structure/B14182383.png)

![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)





![3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane](/img/structure/B14182426.png)
![Pyridine, 3,3'-[1,4-butanediylbis(oxymethylene)]bis-](/img/structure/B14182431.png)
![tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane](/img/structure/B14182441.png)

